5-Phenylmethoxycarbonyl-5-azaspiro[3.4]octane-2-carboxylic acid
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Safety and Hazards
- Precautionary Statements : P233 (Keep container tightly closed), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P301 (IF SWALLOWED: Rinse mouth), P302 (IF ON SKIN: Wash with plenty of soap and water), P304 (IF INHALED: Remove person to fresh air), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P313 (Get medical advice/attention), P330 (Rinse mouth), P332 (If skin irritation occurs, seek medical advice), P337 (If eye irritation persists, seek medical advice), P338 (Remove contact lenses if present and easy to do), P340 (Remove victim to fresh air and keep at rest in a position comfortable for breathing), P351 (Rinse cautiously with water for several minutes), P352 (Wash with plenty of soap and water), P362 (Take off contaminated clothing), P403 (Store in a well-ventilated place), P405 (Store locked up) .
Properties
IUPAC Name |
5-phenylmethoxycarbonyl-5-azaspiro[3.4]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13-9-16(10-13)7-4-8-17(16)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQVDDRHKHIPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)C(=O)O)N(C1)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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